
Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)-: is an organoboron compound characterized by the presence of a boron-nitrogen bond This compound is notable for its unique structure, which includes an ethynyl group and four isopropyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- typically involves the reaction of diisopropylamine with borane. The ethynyl group is introduced through a subsequent reaction with an appropriate ethynylating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Various substituted boranediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- is used as a catalyst in organic synthesis reactions, including hydrogenation and hydroboration. Its unique structure allows it to facilitate these reactions efficiently.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- involves its interaction with molecular targets through the boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, facilitating various chemical reactions. The ethynyl group also plays a role in enhancing the reactivity of the compound, allowing it to participate in multiple reaction pathways.
Vergleich Mit ähnlichen Verbindungen
- Boranediamine, 1-chloro-N,N,N’,N’-tetrakis(1-methylethyl)-
- Boranediamine, 1-bromo-N,N,N’,N’-tetrakis(1-methylethyl)-
Comparison: Compared to its chloro and bromo counterparts, Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- exhibits higher reactivity due to the presence of the ethynyl group. This makes it more suitable for certain types of chemical reactions, such as those requiring a higher degree of reactivity and selectivity.
Eigenschaften
CAS-Nummer |
152272-70-3 |
|---|---|
Molekularformel |
C14H29BN2 |
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3 |
InChI-Schlüssel |
ZEBISWYBLGALPQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
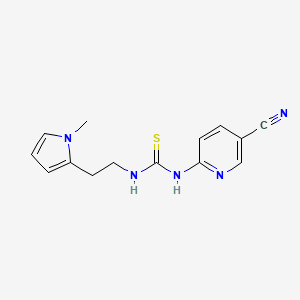
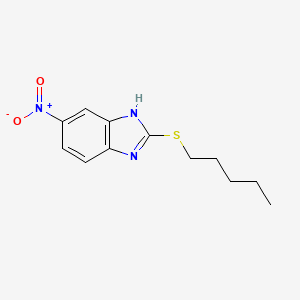
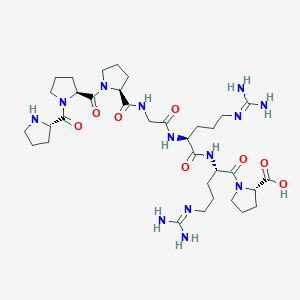
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
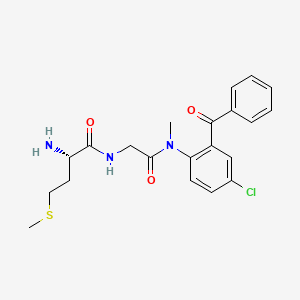
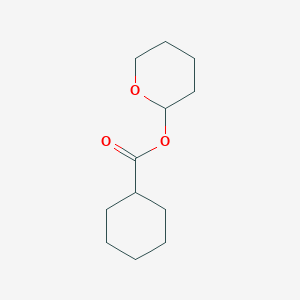
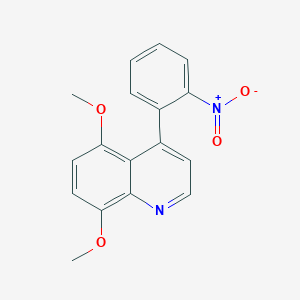
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
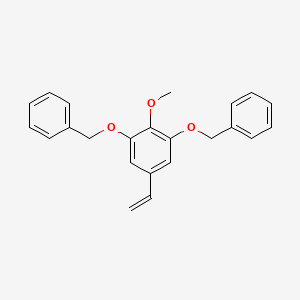
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
